2-Cyclohexyl-2H-tetrazole
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Overview
Description
2-Cyclohexyl-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2H-tetrazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between cyclohexyl isocyanide and trimethylsilyl azide under mild conditions . This reaction typically occurs at room temperature and yields the desired tetrazole derivative with high efficiency.
Industrial Production Methods
In industrial settings, the production of tetrazoles, including this compound, often involves the use of eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C followed by room temperature.
Substitution: Cyclohexyl isocyanide and trimethylsilyl azide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole derivatives, and substituted tetrazole compounds with various functional groups.
Scientific Research Applications
2-Cyclohexyl-2H-tetrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2H-tetrazole involves its interaction with various molecular targets and pathways. The tetrazole ring’s electron density and ability to stabilize negative charges make it a versatile compound in chemical reactions. It can form stable complexes with metals and other molecules, influencing their reactivity and stability . Additionally, the compound’s acidic nature allows it to participate in proton transfer reactions, further contributing to its diverse range of applications .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound without any substituents.
5-Substituted Tetrazoles: Tetrazoles with various substituents at the 5-position, such as phenyl or alkyl groups.
Uniqueness
2-Cyclohexyl-2H-tetrazole is unique due to the presence of the cyclohexyl group, which imparts distinct chemical properties and reactivity compared to other tetrazoles. This structural feature enhances its stability and makes it suitable for specific applications in chemistry, biology, and industry .
Properties
CAS No. |
133533-65-0 |
---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-cyclohexyltetrazole |
InChI |
InChI=1S/C7H12N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h6-7H,1-5H2 |
InChI Key |
JHTDKVRABHFUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2N=CN=N2 |
Origin of Product |
United States |
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